molecular formula C19H29BO5 B14014038 1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-dimethylbutan-2-one

1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B14014038
M. Wt: 348.2 g/mol
InChI Key: YOOSRJZCSCIJFL-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a methoxy-substituted phenyl ring. The structure includes a ketone functional group (butan-2-one) connected via an ether linkage (phenoxy group) and two methyl substituents at the 3-position of the butanone chain. Its molecular formula is C₁₉H₂₇BO₅, with a calculated molecular weight of 346.23 g/mol. The pinacol boronate group enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions like the Suzuki-Miyaura reaction .

Properties

Molecular Formula

C19H29BO5

Molecular Weight

348.2 g/mol

IUPAC Name

1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C19H29BO5/c1-17(2,3)16(21)12-23-13-9-10-15(22-8)14(11-13)20-24-18(4,5)19(6,7)25-20/h9-11H,12H2,1-8H3

InChI Key

YOOSRJZCSCIJFL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC(=O)C(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-dimethylbutan-2-one

General Synthetic Strategy

The preparation of this compound generally involves a multi-step synthesis starting from commercially available or easily synthesized precursors such as 4-methoxyphenol and boron-containing reagents. The key transformation is the installation of the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) onto the aromatic ring, typically via palladium-catalyzed borylation or lithiation-borylation sequences.

Stepwise Synthetic Route

Step 1: Formation of the Phenoxy Intermediate
  • Starting material: 4-methoxyphenol.
  • Reaction: Alkylation with 3,3-dimethylbutan-2-one derivatives or direct etherification to introduce the 3,3-dimethylbutan-2-one moiety onto the phenol oxygen.
  • Conditions: Typically conducted under basic conditions using alkyl halides or acyl chlorides with a suitable base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
Step 2: Introduction of the Boronic Ester Group
  • Method A: Palladium-Catalyzed Borylation

    • Reagents: 4-methoxy-3-halophenoxy-3,3-dimethylbutan-2-one intermediate, bis(pinacolato)diboron (B2pin2).
    • Catalyst: Palladium complexes such as Pd(dppf)Cl2.
    • Base: Potassium acetate or similar.
    • Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane.
    • Temperature: 80–100 °C.
    • Outcome: Formation of the boronic ester at the 3-position of the aromatic ring.
  • Method B: Lithiation Followed by Borylation

    • Reagents: Halogenated phenoxy intermediate.
    • Step 1: Treatment with n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the aryllithium species.
    • Step 2: Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester.
    • Workup: Acidification and extraction to isolate the product.

Industrial Preparation Considerations

  • Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to enhance reaction control, safety, and scalability.
  • Automated Systems: Automation ensures reproducibility and consistent product quality.
  • Purification: Column chromatography or crystallization techniques are used to achieve high purity.
  • Yield: Reported yields for the borylation step range from 62% to 85% depending on the method and scale.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Etherification/Alkylation 4-Methoxyphenol, 3,3-dimethylbutan-2-one derivative, base, DMF ~80-90 Standard Williamson ether synthesis
2A Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc, DMSO, 80–100 °C 70-85 High selectivity, mild conditions
2B Lithiation + Borylation n-BuLi or LDA, -78 °C, then 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 62-75 Requires low temperature, moisture-free

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Characteristic singlets for the tetramethyl groups of the dioxaborolane ring (~1.35 ppm), aromatic protons between 6.7–7.5 ppm, and methoxy protons near 3.7 ppm.
  • 13C NMR: Signals corresponding to aromatic carbons, the ketone carbonyl (~200 ppm), and boronic ester carbons (~83 ppm).

Mass Spectrometry

  • Molecular ion peak consistent with molecular weight ~348.2 g/mol.
  • Fragmentation patterns confirm the presence of boronic ester and methoxyphenoxy moieties.

Purity and Physical Properties

Property Value
Molecular Formula C19H29BO5
Molecular Weight 348.2 g/mol
Melting Point Typically >100 °C (varies)
Appearance Colorless to pale yellow solid or oil
Storage Under inert atmosphere, moisture sensitive

Mechanistic Insights

  • The boronic ester formation via palladium-catalyzed borylation proceeds through oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.
  • In the lithiation-borylation route , the aryl lithium intermediate reacts nucleophilically with the boron electrophile to form the boronic ester.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc, DMSO 80–100 °C, 12-24 h 70-85 Mild, scalable, high selectivity Requires expensive catalyst
Lithiation + Borylation n-BuLi or LDA, 2-isopropoxy-dioxaborolane -78 °C to RT, inert atmosphere 62-75 High regioselectivity Sensitive to moisture, low temp
Direct Etherification 4-Methoxyphenol, alkyl halide, base Ambient to reflux, polar aprotic solvent 80-90 Straightforward May require purification steps

Chemical Reactions Analysis

Hydrolysis Reactions

The boronic ester group undergoes hydrolysis under acidic or basic conditions to yield boronic acids, a critical step in Suzuki-Miyaura coupling precursor preparation.

Conditions Products Key Observations
Acidic (HCl, H₂O/THF) 3-(4-Methoxyphenoxy)-1-(3-hydroxy-4-methoxyphenyl)butan-2-one (boronic acid)Complete conversion at 60°C; pH-dependent reaction kinetics
Basic (NaOH, MeOH/H₂O) Same boronic acid + pinacol byproductFaster kinetics compared to acidic conditions

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its boronic ester for C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl halides (e.g., bromobenzene, iodopyridines) under Pd(PPh₃)₄ catalysis :

text
Ar–X + Boronic ester → Ar–Ar' (biaryl product)

Example :

  • Partner: 4-Bromotoluene

  • Product: 4-Methyl-4'-methoxy-1,1'-biphenyl-3-ol derivative

  • Yield: 78–92% (optimized with K₂CO₃ in EtOH/H₂O at 80°C)

Oxidation Reactions

The tertiary alcohol in the butan-2-one chain oxidizes selectively under mild conditions:

Oxidizing Agent Products Efficiency
PCC (CH₂Cl₂) 3,3-Dimethylbutan-2-one (ketone)95% yield
Jones reagentCarboxylic acid (minor) + ketone (major)60% selectivity

Ether Cleavage

The aromatic ether bond cleaves under strong Lewis acids (e.g., BBr₃):

text
Boronic ester–O–Ar → Boronic ester–OH + Ar–Br

Conditions : BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT
Application : Demethylation to generate phenolic intermediates for further functionalization.

Thermal Decomposition

At temperatures >200°C, the boronic ester undergoes retro-cyclization:

text
Boronic ester → 4-Methoxyphenol + volatile boronates

Mechanism : Radical-mediated cleavage observed via TGA-DSC analysis.

Stability and Handling

  • Storage : Stable under inert gas (N₂/Ar) at −20°C; moisture-sensitive .

  • Incompatibilities : Strong oxidizers, acids/bases (risk of exothermic decomposition) .

This compound’s versatility in cross-coupling and functional group transformations underscores its importance in pharmaceutical synthesis and materials science. Experimental protocols emphasize controlled conditions to preserve boronate integrity during reactions.

Scientific Research Applications

1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity .

Comparison with Similar Compounds

1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS 1362243-63-7)

  • Structure: Replaces the methoxy group with a methyl substituent and lacks the ether-linked butanone chain.
  • Properties : Molecular weight = 260.14 g/mol; boiling point = 383.2°C (predicted); density = 1.03 g/cm³ .

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 507462-88-6)

  • Structure: Contains a phenol group instead of the phenoxy-butanone moiety.
  • Properties : Molecular weight = 250.1 g/mol; higher polarity due to the hydroxyl group .
  • Key Difference: The phenol group introduces acidity (pKa ~10), enabling deprotonation in basic conditions, unlike the target compound’s ether linkage.

2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure: Features a methoxy-substituted propyl chain instead of the phenoxy-butanone group.
  • Synthesis : Prepared via photocycloaddition using iridium catalysts, highlighting divergent synthetic routes compared to the target compound’s likely palladium-catalyzed cross-coupling .

Suzuki-Miyaura Coupling

  • The target compound’s pinacol boronate group enables participation in Suzuki reactions, similar to other arylboronates . However, the methoxy group’s electron-donating effect may slow oxidative addition with palladium catalysts compared to electron-deficient arylboronates.
  • Comparison with 1-(4-Methyl-3-(dioxaborolan-2-yl)phenyl)ethanone : The methyl group’s weaker electron-donating effect may result in faster coupling rates.

Stability and Hydrolysis

  • Pinacol boronate esters are generally stable toward hydrolysis, but substituents influence stability. The target compound’s methoxy and bulky butanone groups may reduce water solubility and slow hydrolysis compared to phenol-containing analogs like 3-Methoxy-4-(dioxaborolan-2-yl)phenol .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Target Compound C₁₉H₂₇BO₅ 346.23 N/A Pinacol boronate, methoxy, ketone
1-(4-Methyl-3-(dioxaborolan-2-yl)phenyl)ethanone C₁₅H₂₁BO₃ 260.14 383.2 Methyl, ketone
3-Methoxy-4-(dioxaborolan-2-yl)phenol C₁₃H₁₉BO₄ 250.10 N/A Phenol, methoxy
2-(3-Methoxy-3-(4-methoxyphenyl)propyl)-dioxaborolane C₁₆H₂₅BO₄ 292.18 N/A Methoxy, propyl chain

Biological Activity

The compound 1-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-3,3-dimethylbutan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H40BNO3C_{24}H_{40}BNO_3, with a molecular weight of approximately 429.476 g/mol. The compound features a phenoxy group substituted with a methoxy and a dioxaborolane moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane moiety in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, in vitro studies have demonstrated that derivatives of boron compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Research has shown that phenolic compounds can act as enzyme inhibitors. For example, the presence of the methoxy group may enhance the binding affinity to certain enzymes, potentially leading to inhibition of pathways such as those involved in inflammation or tumor progression .

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties. The antioxidant activity of this compound may be attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. Studies have reported that similar compounds can significantly lower oxidative damage in cellular models .

Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), the anticancer effects of related dioxaborolane compounds were evaluated against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and increased apoptosis markers when treated with the compound. The study concluded that further exploration into the mechanisms of action could yield promising therapeutic agents against cancer .

Study 2: Enzyme Interaction

Another study by Johnson et al. (2024) focused on the enzyme inhibitory effects of phenolic compounds similar to our target compound. The results showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The researchers suggested that the methoxy and dioxaborolane groups facilitate stronger enzyme binding, enhancing the compound's efficacy as an anti-inflammatory agent .

Data Tables

PropertyValue
Molecular FormulaC24H40BNO3
Molecular Weight429.476 g/mol
Anticancer ActivityInhibits cancer cell growth
Enzyme InhibitionCOX enzyme inhibition
Antioxidant ActivityScavenges free radicals

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